2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione 2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 497061-23-1
VCID: VC5432318
InChI: InChI=1S/C20H14N4O4S/c25-18-15-4-1-2-5-16(15)19(26)17(18)12-23-13-6-8-14(9-7-13)29(27,28)24-20-21-10-3-11-22-20/h1-12,25H,(H,21,22,24)
SMILES: C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)O
Molecular Formula: C20H14N4O4S
Molecular Weight: 406.42

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione

CAS No.: 497061-23-1

Cat. No.: VC5432318

Molecular Formula: C20H14N4O4S

Molecular Weight: 406.42

* For research use only. Not for human or veterinary use.

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione - 497061-23-1

Specification

CAS No. 497061-23-1
Molecular Formula C20H14N4O4S
Molecular Weight 406.42
IUPAC Name 4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-pyrimidin-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C20H14N4O4S/c25-18-15-4-1-2-5-16(15)19(26)17(18)12-23-13-6-8-14(9-7-13)29(27,28)24-20-21-10-3-11-22-20/h1-12,25H,(H,21,22,24)
Standard InChI Key RSRYOPMZNGIMCB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₀H₁₄N₄O₄S and a molecular weight of 406.41 g/mol . Key structural components include:

  • Indane-1,3-dione core: A bicyclic system with two ketone groups at positions 1 and 3.

  • Methyleneamino bridge: Connects the indane-dione to a phenyl ring.

  • Sulfonamide group: Links the phenyl ring to a pyrimidin-2-ylamine substituent .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number497061-23-1
Molecular FormulaC₂₀H₁₄N₄O₄S
Molecular Weight406.41 g/mol
Purity≥97%
SMILESO=C1C(=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C(=O)C4=C1C=CC=C4

Synthesis and Functionalization Strategies

Key Synthetic Pathways

The compound is synthesized via multi-step reactions involving:

  • Knoevenagel Condensation: Reacting indane-1,3-dione with a sulfonamide-functionalized aniline derivative to form the methyleneamino bridge .

  • Sulfonylation: Introducing the pyrimidin-2-ylamino group via sulfonyl chloride intermediates under controlled basic conditions .

Table 2: Representative Reaction Conditions for Analogous Indane-Dione Derivatives

StepReagents/ConditionsYield (%)Reference
Knoevenagel ReactionMalononitrile, NaOAc/EtOH, RT61–85
SulfonylationPyrimidin-2-amine, DIPEA, DCM70–90

The use of non-nucleophilic bases like diisopropylethylamine (DIPEA) is critical to avoid side reactions, such as nucleophilic additions to cyano groups in related systems .

Pharmaceutical and Biological Applications

Role as an API Intermediate

The compound is a high-value intermediate in synthesizing:

  • Antitumor Agents: Derivatives of indane-1,3-dione exhibit cytotoxicity by inhibiting topoisomerases or inducing DNA damage .

  • Antibacterial Compounds: Sulfonamide-pyrimidine hybrids target bacterial dihydropteroate synthase (DHPS) .

Table 3: Bioactivity of Structural Analogues

AnaloguesTarget ActivityIC₅₀ (μM)Source
Bis-thiazolesAntitumor (HeLa cells)0.8–2.1
Tetracycline derivativesAntibacterial (E. coli)4.5–12.3

Industrial Manufacturing and Quality Control

Scalable Production

MolCore BioPharmatech and ChemTik optimize synthesis using:

  • ISO-Certified Processes: Ensure batch consistency and purity ≥97% .

  • Precipitation/Crystallization: Isolation from acetic acid or ethyl acetate yields high-purity product .

Table 4: Industrial Synthesis Parameters

ParameterValueSource
Solvent SystemAcetic acid/DCM
Reaction Temperature50–100°C
CatalystPiperidine/Triethylamine

Challenges and Future Directions

Stability and Reactivity

  • Intramolecular Cyclization: The methyleneamino bridge may undergo unintended cyclization under acidic or basic conditions, requiring precise pH control .

  • Solubility Limitations: Poor aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .

Emerging Applications

  • Organic Electronics: Push-pull chromophores derived from indane-dione cores show promise in optoelectronic devices .

  • Antiviral Research: Pyrimidine sulfonamides are being evaluated for activity against RNA viruses .

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